1,2,4,5-Bencenotetramina tetraclorhidrato

Descripción general

Descripción

This compound inhibits the autophosphorylation activity of focal adhesion kinase, decreases the viability of cancer cells, and blocks tumor growth . Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, making Y15 a significant compound in cancer research and treatment .

Aplicaciones Científicas De Investigación

Y15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Y15 is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

Medicine: Y15 has shown potential in cancer research as it inhibits focal adhesion kinase, leading to decreased cancer cell viability and tumor growth

Industry: Y15 is used in the development of new therapeutic agents and as a tool compound in drug discovery.

Mecanismo De Acción

Y15 exerts its effects by directly inhibiting the autophosphorylation activity of focal adhesion kinase at the tyrosine 397 site. This inhibition disrupts focal adhesion kinase signaling pathways, leading to decreased cell adhesion, migration, and survival . The molecular targets of Y15 include focal adhesion kinase and its downstream substrates, such as paxillin .

Safety and Hazards

Direcciones Futuras

The compound has been used to improve the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs) by forming an analogous 2D unsymmetrical perovskite film . It has also been used as a dual-function electrolyte additive for lithium metal batteries (LMBs), providing a promising design principle of multifunctional electrolyte additive .

Análisis Bioquímico

Biochemical Properties

1,2,4,5-Benzenetetramine tetrahydrochloride interacts with various biomolecules, primarily enzymes and proteins. It is known to inhibit the autophosphorylation activity of FAK, a key enzyme involved in cell survival and proliferation . This interaction is selective and potent, making 1,2,4,5-Benzenetetramine tetrahydrochloride a valuable tool in biochemical research.

Cellular Effects

The effects of 1,2,4,5-Benzenetetramine tetrahydrochloride on cells are significant. It decreases the viability of cancer cells and blocks tumor growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2,4,5-Benzenetetramine tetrahydrochloride exerts its effects at the molecular level through several mechanisms. It inhibits the autophosphorylation activity of FAK, leading to decreased cell viability and tumor growth inhibition . This involves binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 1,2,4,5-Benzenetetramine tetrahydrochloride vary with different dosages . At a dose of 30 mg/kg, it was rapidly absorbed in mice, reaching maximum plasma concentration in 4.8 minutes

Metabolic Pathways

1,2,4,5-Benzenetetramine tetrahydrochloride is involved in several metabolic pathways. It interacts with FAK, an enzyme that plays a crucial role in regulating integrin signaling pathways responsible for cell survival, cell proliferation, and motility

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Y15 can be synthesized through a multi-step process involving the reaction of 1,2,4,5-benzenetetramine with hydrochloric acid to form the tetrahydrochloride salt . The reaction conditions typically involve controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of Y15 involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yield and efficiency. The process includes purification steps such as recrystallization and chromatography to obtain high-purity Y15 suitable for research and potential therapeutic applications .

Análisis De Reacciones Químicas

Types of Reactions

Y15 primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Y15 reacts with various electrophiles in the presence of suitable catalysts to form substituted derivatives.

Oxidation Reactions: Y15 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction of Y15 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of Y15, which can have different biological activities and properties .

Comparación Con Compuestos Similares

Similar Compounds

PF-573228: Another ATP-competitive inhibitor targeting focal adhesion kinase.

PF-43196: Similar to TAE226 and PF-573228, it inhibits focal adhesion kinase through ATP-competitive binding.

Uniqueness of Y15

Y15 is unique in its specific inhibition of the autophosphorylation activity of focal adhesion kinase at the tyrosine 397 site, which is distinct from the ATP-competitive inhibition mechanism of other similar compounds. This specificity makes Y15 a valuable tool in studying focal adhesion kinase signaling and developing targeted cancer therapies .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,4,5-Benzenetetramine tetrahydrochloride involves the reaction of para-phenylenediamine with hydrochloric acid under specific conditions.", "Starting Materials": [ "Para-phenylenediamine", "Hydrochloric acid" ], "Reaction": [ "Dissolve para-phenylenediamine in hydrochloric acid", "Heat the mixture under reflux for several hours", "Cool the mixture and collect the precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum", "Recrystallize the product from hot water to obtain 1,2,4,5-Benzenetetramine tetrahydrochloride" ] } | |

Número CAS |

4506-66-5 |

Fórmula molecular |

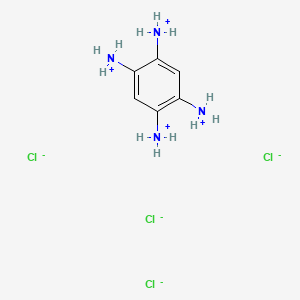

C6H11ClN4 |

Peso molecular |

174.63 g/mol |

Nombre IUPAC |

benzene-1,2,4,5-tetramine;hydrochloride |

InChI |

InChI=1S/C6H10N4.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H,7-10H2;1H |

Clave InChI |

NZLYXIUDQUBQGU-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl |

SMILES canónico |

C1=C(C(=CC(=C1N)N)N)N.Cl |

Apariencia |

Light green to green solid powder |

Otros números CAS |

4506-66-5 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,2,4,5-benzenetetraamine 1,2,4,5-benzenetetraamine tetrahydrochloride 1,2,4,5-benzenetetramine 1,2,4,5-tetraaminobenzene inhibitor 14 benzenetetraamine SC203950 Y15 benzenetetraamine compound |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.